2-N-(oxolan-3-yl)pyridine-2,4-diamine
Description
2-N-(oxolan-3-yl)pyridine-2,4-diamine is a heterocyclic compound featuring a pyridine core substituted with amino groups at positions 2 and 4, and an oxolan-3-yl (tetrahydrofuran-3-yl) group at the 2-amino position. The compound’s structural uniqueness lies in its dual amino groups and the stereoelectronic effects imparted by the oxolan ring, which may influence its applications in catalysis, medicinal chemistry, or materials science.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-N-(oxolan-3-yl)pyridine-2,4-diamine |
InChI |
InChI=1S/C9H13N3O/c10-7-1-3-11-9(5-7)12-8-2-4-13-6-8/h1,3,5,8H,2,4,6H2,(H3,10,11,12) |
InChI Key |
OSXGQWYNYDJFQP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1NC2=NC=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(oxolan-3-yl)pyridine-2,4-diamine typically involves the reaction of pyridine-2,4-diamine with oxirane derivatives under controlled conditions. One common method includes the use of oxirane in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the ring-opening reaction, leading to the formation of the oxolan-3-yl group attached to the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-N-(oxolan-3-yl)pyridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents such as alkyl halides or acyl chlorides can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-N-(oxolan-3-yl)pyridine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-N-(oxolan-3-yl)pyridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of the oxolan-3-yl group and the amino groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The oxolan-3-yl group in 2-N-(oxolan-3-yl)pyridine-2,4-diamine introduces steric bulk and polarity, contrasting with the chloro-phenyl substituents in ’s compounds, which confer higher molecular weights (466–545 g/mol) and elevated melting points (268–287°C) due to strong π-π stacking .
Electronic Properties: The pyridine-2,4-diamine core provides two amino groups capable of hydrogen bonding, distinguishing it from mono-amino pyridines in . This may enhance interactions with biological targets or metal ions. Oxazoline ligands () exhibit stronger σ-donor and π-acceptor properties due to their nitrogen-oxygen heterocycles, making them superior for catalytic applications compared to the oxolan-substituted derivative .
Computational and Analytical Insights
- Spectral Analysis : ¹H NMR and IR data for analogous compounds () suggest that the oxolan group’s ether oxygen would produce distinct deshielding effects (δ ~3.5–4.0 ppm for oxolan protons) compared to phenyl or oxazoline substituents .
- Thermal Behavior : The absence of high melting points (unlike ’s derivatives) implies lower crystallinity, which could be advantageous in liquid-phase reactions or formulation sciences.
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